molecular formula C19H15FN6OS B3007648 N-(4-fluorophenyl)-2-[(5-pyridin-2-yl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide CAS No. 886936-93-2

N-(4-fluorophenyl)-2-[(5-pyridin-2-yl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide

Cat. No.: B3007648
CAS No.: 886936-93-2
M. Wt: 394.43
InChI Key: DIMNINMPDQVFBR-UHFFFAOYSA-N
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Description

This compound belongs to the class of 1,2,4-triazole-based acetamides, characterized by a sulfanyl bridge connecting the triazole ring to an N-(4-fluorophenyl)acetamide moiety. The triazole core is substituted with pyridin-2-yl (at position 5) and pyrrol-1-yl (at position 4) groups, which confer unique electronic and steric properties. Such derivatives are typically synthesized via alkylation or condensation reactions and are studied for their biological activities, including anti-inflammatory and antiproliferative effects .

Properties

IUPAC Name

N-(4-fluorophenyl)-2-[(5-pyridin-2-yl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15FN6OS/c20-14-6-8-15(9-7-14)22-17(27)13-28-19-24-23-18(16-5-1-2-10-21-16)26(19)25-11-3-4-12-25/h1-12H,13H2,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIMNINMPDQVFBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=NN=C(N2N3C=CC=C3)SCC(=O)NC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15FN6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-fluorophenyl)-2-[(5-pyridin-2-yl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its unique structural features suggest a variety of mechanisms of action that may contribute to its therapeutic efficacy.

Chemical Structure and Properties

The compound has the following molecular formula: C17_{17}H16_{16}FN_{N}₄O3_{3}S. Its structure includes a fluorophenyl group, a pyridine ring, and a triazole moiety, which are known to influence biological activity.

PropertyValue
Molecular FormulaC17_{17}H16_{16}FN_{N}₄O3_{3}S
Molecular Weight374.39 g/mol
SMILESCN(Cc1cc(c2ccccc2F)n(c1)S(=O)(=O)c3cccnc3)N=O
IUPAC NameN-[[5-(2-fluorophenyl)-1-pyridin-3-ylsulfonylpyrrol-3-yl]methyl]-N-methylnitrous amide

Antimicrobial Properties

Recent studies have shown that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives with similar structural motifs have demonstrated effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Anticancer Activity

The compound's potential as an anticancer agent has been explored through structure-activity relationship (SAR) studies. Compounds featuring the triazole ring have shown cytotoxic effects in various cancer cell lines. For example, one study reported an IC50_{50} value of 1.61 µg/mL for a related thiazole-based compound against cancer cells . This suggests that this compound may also possess similar properties.

The biological activity of this compound may be attributed to its ability to interact with specific biological targets. For instance, the presence of the triazole moiety is known to facilitate interactions with enzymes involved in nucleic acid synthesis and cell division . Additionally, the sulfonamide group has been linked to inhibition of bacterial dihydropteroate synthase, contributing to its antimicrobial effects.

Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial efficacy of related compounds, it was found that those with a pyridine-sulfonamide structure exhibited significant inhibition against Gram-positive and Gram-negative bacteria. The compounds were tested using the agar disc diffusion method at concentrations of 1 mM .

Study 2: Cytotoxicity Assessment

Another investigation evaluated the cytotoxic effects of triazole derivatives on various cancer cell lines. The results indicated that compounds with similar structural features to this compound showed promising results with IC50_{50} values lower than standard chemotherapeutic agents like doxorubicin .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their properties:

Compound Name Phenyl Substituent Triazole Substituents (Position 4/5) Additional Features Biological Activity Synthesis Yield Reference
Target Compound : N-(4-fluorophenyl)-2-[(5-pyridin-2-yl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide 4-fluoro Pyridin-2-yl (5), Pyrrol-1-yl (4) Sulfanyl acetamide linkage Under investigation (expected anti-exudative/antiproliferative) N/A
N-(3-fluorophenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide 3-fluoro Pyridin-4-yl (5), Allyl (4) Allyl group enhances lipophilicity Not reported N/A
N-(3-chloro-4-fluorophenyl)-2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide 3-chloro-4-fluoro Pyridin-2-yl (5), Ethyl (4) Dual halogen substitution Antiproliferative activity noted 67% (similar analogs)
2-{[3-cyano-6-(2-thienyl)-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-(2-cyanophenyl)acetamide 2-cyano Thienyl (6), Trifluoromethyl (4) Cyano and trifluoromethyl groups Enhanced metabolic stability N/A
2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide derivatives Varied (e.g., aryl) Furan-2-yl (5), Amino (4) Amino group improves solubility Anti-exudative activity (67% efficacy vs. diclofenac sodium) 60–75%

Structural and Functional Insights

Phenyl Substitution: The 4-fluorophenyl group in the target compound contrasts with 3-fluorophenyl () and 3-chloro-4-fluorophenyl (). Fluorine at the para position may enhance metabolic stability and membrane permeability compared to meta-substituted analogs .

Triazole Substituents :

  • Pyridin-2-yl (target) vs. pyridin-4-yl (): The position of the pyridine nitrogen influences hydrogen bonding and π-π stacking interactions with biological targets.
  • Pyrrol-1-yl (target) vs. allyl/ethyl (): Pyrrole’s aromaticity may enhance planar stacking, while alkyl groups (allyl, ethyl) increase lipophilicity, affecting pharmacokinetics .

Biological Activity: Compounds with furan-2-yl and amino groups () exhibit notable anti-exudative activity (67% reduction in edema at 10 mg/kg), comparable to diclofenac sodium . Thiophene-containing analogs () show improved metabolic stability due to sulfur’s electron-withdrawing effects .

Key Research Findings

Anti-Exudative Activity: Furan-2-yl triazole derivatives () reduce inflammation by 67% in rat models, outperforming non-heterocyclic analogs. The target compound’s pyrrole group may offer similar or superior efficacy due to enhanced aromatic interactions .

Antiproliferative Potential: Ethyl-substituted triazoles () inhibit cancer cell proliferation via kinase modulation. The target compound’s pyridin-2-yl group may similarly target ATP-binding domains .

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